Camphor monobromide

Description

The exact mass of the compound this compound is 216.01498 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

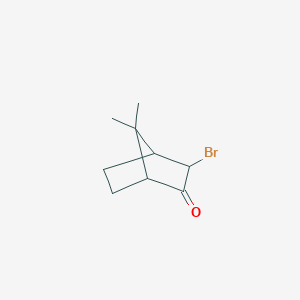

3-bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO/c1-9(2)5-3-4-6(9)8(11)7(5)10/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOGUMDNKHJLRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1C(=O)C2Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Camphor Monobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor (B46023) monobromide, a halogenated derivative of camphor, is a compound of significant interest in various scientific domains, including organic synthesis and pharmacology. Its chiral nature and reactivity make it a valuable starting material and intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of camphor monobromide, detailed experimental protocols for its synthesis, purification, and analysis, and an exploration of its potential biological activities and mechanisms of action.

Chemical and Physical Properties

This compound exists in different forms, with distinct CAS (Chemical Abstracts Service) numbers assigned to the general monobrominated structure and its specific stereoisomers. The most commonly referenced form is (+)-3-Bromocamphor.

Key Identifiers

| Identifier | Value |

| Chemical Name | 3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

| Synonyms | (+)-Camphor bromide, α-Bromocamphor |

| CAS Number | 76-29-9 (for monobrominated camphor)[1][2] |

| (+)-3-Bromocamphor CAS | 10293-06-8[1] |

Physicochemical Properties

The properties of (+)-3-Bromocamphor are summarized in the table below, providing essential data for laboratory and developmental work.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅BrO | [1][3] |

| Molecular Weight | 231.13 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 75-77 °C | |

| Boiling Point | 274 °C | |

| Solubility | Sparingly soluble in water; Soluble in ethanol (B145695), chloroform, and other organic solvents. | |

| Optical Rotation | [α]²⁰/D +138° (c=1 in ethanol) |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific research. This section provides in-depth protocols for the synthesis, purification, and analysis of this compound.

Synthesis of (+)-3-Bromocamphor

The synthesis of (+)-3-Bromocamphor is typically achieved through the direct bromination of (+)-camphor.

Materials:

-

(+)-Camphor

-

Bromine

-

Glacial Acetic Acid

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve (+)-camphor in glacial acetic acid.

-

Heat the mixture to 80°C in a water bath.

-

Slowly add bromine dropwise from the dropping funnel to the heated camphor solution over a period of 2-3 hours with constant stirring. The reaction is exothermic and will generate hydrogen bromide gas, which should be appropriately vented or trapped.

-

After the addition of bromine is complete, continue heating and stirring the reaction mixture for an additional 3 hours to ensure the reaction goes to completion.

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture into a beaker containing ice-cold water. This will cause the crude (+)-3-Bromocamphor to precipitate out of the solution.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid and unreacted bromine.

-

The crude product can then be purified by recrystallization from ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Purification by Sublimation

Sublimation is an effective method for obtaining high-purity this compound, as it is a volatile solid.[4][5][6][7]

Apparatus:

-

Sublimation apparatus (or a beaker and a watch glass)

-

Heating mantle or hot plate

-

Source of cooling (e.g., cold water or ice)

Procedure:

-

Place the crude or recrystallized this compound in the bottom of the sublimation apparatus.

-

Assemble the apparatus, ensuring a good seal. If using a beaker and watch glass, place the sample in the beaker and cover it with a watch glass. Place a flask of cold water or ice on top of the watch glass to act as a cold surface.

-

Gently heat the bottom of the apparatus. The this compound will start to sublime, turning directly from a solid to a gas.

-

The gaseous this compound will then deposit as pure crystals on the cold surface of the apparatus.

-

Continue the process until a sufficient amount of pure product has collected on the cold surface.

-

Turn off the heat and allow the apparatus to cool completely to room temperature.

-

Carefully collect the purified crystals from the cold surface.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.[8]

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for this analysis.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-300.

High-Performance Liquid Chromatography (HPLC) Analysis:

HPLC can be used for the quantitative analysis of this compound.[9][10][11]

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) is a common mobile phase. The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of 210 nm.

-

Injection Volume: 10 µL.

Biological Activity and Signaling Pathways

While the biological activities of camphor and other monoterpenes have been studied, specific research on the signaling pathways and mechanism of action of this compound is limited. However, based on the known neuropharmacological effects of related compounds, some potential mechanisms can be proposed.

Camphor itself is known to interact with transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, which are involved in sensory perception, including pain and temperature.[12] The introduction of a bromine atom can significantly alter the electronic and steric properties of the molecule, potentially leading to different or enhanced interactions with biological targets.

Homeopathic literature mentions "Camphora Bromata" for conditions related to nervous excitability, suggesting a potential effect on the central nervous system.[13]

Given the structural similarities to other neuroactive compounds, it is plausible that this compound may modulate the function of ligand-gated ion channels, such as GABA-A receptors, or voltage-gated ion channels.[14][15][16][17][18][19][20][21] The GABA-A receptor is a major inhibitory neurotransmitter receptor in the brain, and many sedative and anxiolytic drugs act by enhancing its function.[14][15] Further research is needed to investigate the potential interaction of this compound with these and other neuronal receptors to elucidate its specific mechanism of action.

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: A flowchart illustrating the key steps in the synthesis and purification of (+)-3-Bromocamphor.

Logical Relationship: Potential Areas of Biological Investigation

Caption: A diagram showing potential molecular targets and resulting pharmacological effects for investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. LXXIII.—New halogen derivatives of camphor. Part II. α′-Bromocamphor - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 4. innovation.world [innovation.world]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. gcms.cz [gcms.cz]

- 9. benchchem.com [benchchem.com]

- 10. Separation of 3-Bromothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. A Novel High Performance Liquid Chromatography Method for Camphor Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Camphor activates and strongly desensitizes the transient receptor potential vanilloid subtype 1 channel in a vanilloid-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medicosage.com [medicosage.com]

- 14. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. GABA and the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. research.ed.ac.uk [research.ed.ac.uk]

- 17. Role of the gamma-aminobutyric acid receptor-ionophore complex in seizure disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Voltage-gated ion channels and gating modifier toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Voltage gated ion channels: targets for anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Concise Guide to PHARMACOLOGY 2015/16: Voltage‐gated ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Functional modulation of GABAA receptors by cAMP-dependent protein phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of (+)-Camphor Monobromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (+)-camphor monobromide, specifically (+)-3-bromocamphor, from (+)-camphor. It details various experimental protocols, presents quantitative data for comparison, and includes diagrams of the reaction mechanism and experimental workflow to facilitate understanding and replication.

Introduction

(+)-Camphor, a bicyclic monoterpene ketone, serves as a versatile chiral starting material in organic synthesis. Its rigid structure and available chiral pool make it a valuable precursor for the synthesis of various natural products and pharmaceuticals. The selective functionalization of the camphor (B46023) scaffold is a key strategy in leveraging its synthetic utility. Among its various derivatives, (+)-3-bromocamphor is a pivotal intermediate, enabling further chemical transformations at the C3 position.

This guide focuses on the direct bromination of (+)-camphor to yield (+)-3-bromocamphor. The reaction typically proceeds via an acid-catalyzed enolization of the camphor molecule, followed by an electrophilic attack by bromine at the α-carbon (C3). Various solvents and reaction conditions have been explored to optimize the yield and purity of the desired product. This document consolidates and compares several established methods, providing researchers with the necessary information to select and perform the synthesis that best suits their laboratory capabilities and research needs.

Reaction Mechanism and Stereochemistry

The bromination of camphor in the presence of an acid catalyst proceeds through the formation of an enol intermediate. The ketone carbonyl is first protonated by the acid, which increases the acidity of the α-protons. Deprotonation at the C3 position leads to the formation of the enol. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of bromine in an electrophilic addition. Subsequent deprotonation of the carbonyl oxygen regenerates the ketone functionality, yielding the α-brominated product.

The stereochemistry of the product is influenced by the steric hindrance of the camphor molecule. The bromine atom preferentially adds to the exo face of the enol, leading to the formation of the endo-3-bromocamphor isomer.

Comparative Analysis of Synthetic Protocols

Several methods for the synthesis of (+)-3-bromocamphor have been reported, primarily differing in the choice of solvent and reaction conditions. The following table summarizes the quantitative data from various protocols to allow for easy comparison.

| Method | Solvent | (+)-Camphor (mol) | Bromine (mol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | Acetic Acid | 0.1 | 0.12 | 110 | 5 | 73.2 | - | [1] |

| 2 | Ethanol (B145695) | - | - | 80 | 6 | - | - | |

| 3 | Cyclohexane (B81311) | 0.1 | 0.14 | 75 | 7 | 80.1 | 99.7 | [1] |

| 4 | Carbon Tetrachloride | 0.1 | 0.1 | 80 | 6 | 88.5 | - | [1] |

| 5 | Dichloroethane | 0.1 | 0.11 | 105 | 5 | 83.5 | 99.5 | [1] |

Note: Dashes indicate data not specified in the cited source.

Detailed Experimental Protocols

The following are detailed experimental procedures for two of the most common methods for synthesizing (+)-3-bromocamphor.

Method 1: Bromination in Acetic Acid

This protocol is a classic method that utilizes a common laboratory solvent.

Materials:

-

(+)-Camphor (15.2 g, 0.1 mol)

-

Glacial Acetic Acid (4.0 mL)

-

Bromine (19.2 g, 0.12 mol)

-

80% Ethanol

-

Sodium Hydroxide (B78521)

-

Ice water

Procedure:

-

Dissolve 15.2 g (0.1 mol) of (+)-camphor in 4.0 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Heat the mixture to 110 °C.

-

Slowly add 19.2 g (0.12 mol) of bromine dropwise over a period of 4 hours.

-

After the addition is complete, continue stirring the mixture at 110 °C for an additional hour.

-

Cool the reaction mixture to room temperature.

-

Remove the acetic acid by distillation under reduced pressure.

-

To the residue, add 5.0 mL of 80% ethanol and 1.60 g (0.04 mol) of sodium hydroxide.

-

Reflux the mixture for 30 minutes.

-

Slowly cool the mixture to room temperature to induce recrystallization.

-

Filter the crystallized product and wash with a small amount of cold 80% ethanol.

-

Dry the resulting (+)-3-bromocamphor. The expected yield is approximately 16.9 g (73.2%).[1]

Method 3: Bromination in Cyclohexane

This method offers a high yield and purity with a non-polar solvent.

Materials:

-

(+)-Camphor (15.2 g, 0.1 mol)

-

Cyclohexane (2.0 mL)

-

Bromine (22.4 g, 0.14 mol)

-

75% Ethanol

-

Sodium Hydroxide

-

Ice water

Procedure:

-

Dissolve 15.2 g (0.1 mol) of (+)-camphor in 2.0 mL of cyclohexane in a round-bottom flask fitted with a reflux condenser and a dropping funnel.

-

Heat the solution to 75 °C.

-

Add 22.4 g (0.14 mol) of bromine dropwise over 3 hours.

-

After the addition is complete, stir the reaction mixture for an additional 4 hours at 75 °C.

-

Cool the mixture to room temperature.

-

Remove the cyclohexane by distillation under reduced pressure.

-

Add 5.0 mL of 75% ethanol and 2.40 g (0.06 mol) of sodium hydroxide to the residue.

-

Reflux the mixture for 10 minutes.

-

Allow the solution to cool gradually to room temperature to promote crystallization.

-

Collect the crystals by filtration and wash with a minimal amount of cold 75% ethanol.

-

Dry the purified (+)-3-bromocamphor. The expected yield is approximately 18.5 g (80.1%), with a purity of 99.7% as determined by gas chromatography.[1]

Purification and Characterization

The crude (+)-3-bromocamphor can be purified by recrystallization from ethanol.[1] The purity of the final product can be assessed by melting point determination, gas chromatography, and spectroscopic methods.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₅BrO |

| Molecular Weight | 231.13 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 75 - 77 °C |

| Boiling Point | 274 °C |

| Optical Rotation [α]²⁰_D | +130° to +145° (c=2 in EtOH) |

Spectroscopic Data

Infrared (IR) Spectroscopy:

-

(+)-Camphor: A strong characteristic absorption peak for the carbonyl (C=O) stretch is observed around 1740-1745 cm⁻¹. Other significant peaks include C-H stretching vibrations around 2870-2960 cm⁻¹.

-

(+)-3-Bromocamphor: The carbonyl (C=O) stretching frequency is typically shifted to a slightly higher wavenumber, appearing around 1750-1760 cm⁻¹ due to the electron-withdrawing effect of the adjacent bromine atom. The C-Br stretching vibration is observed in the fingerprint region, typically around 600-700 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃):

-

(+)-Camphor: The spectrum shows characteristic signals for the methyl groups as singlets around δ 0.8-1.0 ppm. The methylene (B1212753) and methine protons appear as complex multiplets in the region of δ 1.3-2.4 ppm.

-

(+)-3-Bromocamphor: The most significant change is the appearance of a doublet of doublets for the proton at the C3 position, shifted downfield to approximately δ 4.6 ppm due to the deshielding effect of the bromine atom.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl₃):

-

(+)-Camphor: The carbonyl carbon (C2) resonates significantly downfield at around δ 219 ppm. The methyl carbons appear in the upfield region (δ 9-20 ppm), while the other sp³ hybridized carbons are found between δ 27-58 ppm.[2]

-

(+)-3-Bromocamphor: The C3 carbon, now bonded to bromine, shows a significant upfield shift to around δ 50-60 ppm. The carbonyl carbon (C2) also experiences a slight upfield shift compared to camphor.

Experimental Workflow

The general workflow for the synthesis and purification of (+)-3-bromocamphor is outlined below.

Conclusion

The synthesis of (+)-3-bromocamphor from (+)-camphor is a well-established and robust reaction in organic chemistry. This guide has presented a detailed comparison of various synthetic protocols, highlighting the influence of solvent and reaction conditions on the yield and purity of the product. The provided experimental procedures, along with the mechanistic and workflow diagrams, offer a comprehensive resource for researchers. The choice of a specific method will depend on the available resources, desired scale, and specific requirements of the subsequent synthetic steps. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized (+)-3-bromocamphor.

References

Physical and chemical properties of brominated camphor

An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Camphor (B46023)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of brominated camphor, with a primary focus on the well-studied (+)-3-bromocamphor isomer. This versatile chiral building block is instrumental in asymmetric synthesis and serves as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes workflows and potential biological pathways to support advanced research and development.

Physical and Chemical Properties

(+)-3-Bromocamphor, also known as (+)-camphor bromide, is a white to off-white crystalline powder.[1] Its distinct bicyclic structure provides stability and facilitates its use in various organic reactions, including nucleophilic substitutions and cycloadditions.[1]

General and Physical Properties

The fundamental physical and identifying properties of (+)-3-bromocamphor are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅BrO | [1][2] |

| Molecular Weight | 231.13 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 75 - 77 °C | [1][2] |

| Boiling Point | 274 °C | [1] |

| Optical Rotation [α]20/D | +130° to +145° (c=2 in Ethanol) | [1][2] |

| CAS Number | 10293-06-8 | [1][2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of brominated camphor. Key data from various techniques are presented below.

| Spectroscopic Data | Value / Interpretation | Source |

| ¹H NMR (ppm) | A: 4.625, B: 2.306, C: 2.084, D: 1.885, E: 1.695, F: 1.431, G: 1.085, J: 0.974, K: 0.937 | [4] |

| ¹³C NMR | Data available, confirms bicyclic ketone structure with bromine substitution. | [5][6] |

| Infrared (IR) Spectroscopy | Spectra available for vapor phase and as a film, showing characteristic C=O and C-Br stretches. | [5] |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+) and M+2 peaks in a ~1:1 ratio, characteristic of a monobrominated compound. Top m/z peaks at 83 and 123. | [5][7] |

Chemical Reactivity and Synthesis

Brominated camphor serves as a versatile intermediate in organic synthesis. Its reactivity is centered around the ketone functional group and the carbon-bromine bond.

Chemical Reactions

-

Further Bromination: Direct bromination of (+)-3,3-dibromocamphor can yield a mixture of tribrominated products, including (+)-3,3,8-tribromocamphor.[8][9] The conversion of (+)-3-bromocamphor into (+)-3,9-dibromocamphor is a known transformation.[8][9]

-

Rearrangements: In the presence of strong acids like fuming sulfuric acid, (+)-endo-3-bromocamphor can undergo a remarkable acid-catalyzed rearrangement to form (-)-endo-6-bromocamphor.[10] This highlights the dynamic nature of the camphor framework under specific conditions.

A logical workflow for some key reactions starting from 3-bromocamphor (B185472) is illustrated below.

Experimental Protocols

Detailed methodologies are crucial for reproducibility in scientific research. The following sections provide protocols for the synthesis and analysis of 3-bromocamphor based on established methods.

Synthesis of (+)-3-Bromocamphor

This protocol describes the direct bromination of d-camphor (B3430136), a common method for preparing 3-bromocamphor.

Materials:

-

d-camphor

-

Bromine

-

Solvent (e.g., carbon tetrachloride, acetic acid, or ethanol)[11]

-

Sodium hydroxide (B78521)

-

Ice water

Procedure:

-

Dissolve d-camphor (e.g., 15.2 g, 0.1 mol) in a suitable organic solvent (e.g., 3.0 mL of carbon tetrachloride).[11]

-

Heat the solution to the reaction temperature (e.g., 80°C).[11]

-

Add bromine (e.g., 8.0 g, 0.1 mol) dropwise to the stirred camphor solution over a period of 1 to 3 hours.[11]

-

Maintain the reaction mixture at temperature with stirring for an additional 3-5 hours after the addition is complete to allow for the release of hydrogen bromide gas.[11]

-

Cool the reaction mixture to room temperature and pour it into a large volume of ice water (e.g., 3 liters) to precipitate the crude product.

-

Remove the reaction solvent via distillation under reduced pressure.[11]

-

Add a solution of sodium hydroxide (e.g., 0.80 g, 0.02 mol) in aqueous ethanol (e.g., 10.0 mL of 95% ethanol) and reflux the mixture for approximately 2 hours.[11]

-

Allow the mixture to cool gradually to room temperature to induce recrystallization.[11]

-

Filter the crystallized product, wash with cold ethanol, and dry to obtain purified d-3-bromocamphor.[11]

The synthesis and purification workflow is visualized in the diagram below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (+)-3-Bromocamphor purum, = 97.0 GC sum of enantiomers 10293-06-8 [sigmaaldrich.com]

- 3. 3-Bromocamphor, (+)- | C10H15BrO | CID 512864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-3-BROMOCAMPHOR(76-29-9) 1H NMR [m.chemicalbook.com]

- 5. 3-Bromocamphor | C10H15BrO | CID 6438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. youtube.com [youtube.com]

- 8. Further observations on the bromination of camphor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. KR0129115B1 - Method of manufacturing 3-bromo camphor - Google Patents [patents.google.com]

Spectroscopic Analysis of 3-Bromo-Camphor: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-bromo-camphor, a key bicyclic monoterpene derivative utilized in various fields of chemical synthesis and drug development. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside generalized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for 3-bromo-camphor.

¹H NMR Data

The ¹H NMR spectrum of D-3-bromocamphor reveals the chemical environment of the hydrogen atoms in the molecule. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃) at 400 MHz.[1]

Table 1: ¹H NMR Spectroscopic Data for D-3-Bromo-Camphor

| Assignment | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| A | 4.625 | J(A,B) = 4.9 |

| B | 2.306 | J(B,C) = 3.9 |

| C | 2.084 | J(C,D) = -13.3, J(C,E) = 3.9, J(C,F) = 9.4 |

| D | 1.885 | |

| E | 1.695 | J(E,F) = -13.8 |

| F | 1.431 | |

| G | 1.085 | |

| J | 0.974 | |

| K | 0.937 | |

| Data sourced from ChemicalBook and assigned by C-H and H-H COSY.[1] |

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for D-3-Bromo-Camphor

| Chemical Shift (δ, ppm) |

| 212.4 |

| 61.5 |

| 58.1 |

| 46.8 |

| 43.4 |

| 30.1 |

| 26.9 |

| 20.1 |

| 19.3 |

| 9.4 |

| Data sourced from ChemicalBook. |

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for obtaining NMR spectra of solid organic compounds like 3-bromo-camphor.

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration can be adjusted to ensure good signal-to-noise ratio.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

-

Additional 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.[2]

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of 3-bromo-camphor exhibits characteristic absorption bands corresponding to its functional groups. A significant peak is expected for the carbonyl (C=O) group.

Table 3: Key IR Absorption Bands for 3-Bromo-Camphor

| Wavenumber (cm⁻¹) | Functional Group |

| ~1745 | C=O stretch |

| Note: The exact position of the carbonyl stretch can vary slightly depending on the sample preparation method and the physical state of the sample. |

Experimental Protocol for IR Spectroscopy of a Solid Sample (Thin Film Method)

The thin solid film method is a common and straightforward technique for obtaining the IR spectrum of a solid compound.[3]

-

Sample Preparation:

-

Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent (e.g., methylene (B1212753) chloride or acetone).[3]

-

Drop the resulting solution onto a salt plate (e.g., KBr or NaCl).[3]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

-

Instrumentation: Place the salt plate in the sample holder of an FTIR spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of 3-bromo-camphor provides its molecular weight and information about its fragmentation. The molecular weight of 3-bromo-camphor (C₁₀H₁₅BrO) is approximately 231.13 g/mol .[4]

Table 4: Mass Spectrometry Data for 3-Bromo-Camphor

| m/z | Interpretation |

| 230/232 | Molecular ion peak (M⁺) with isotopic pattern for one bromine atom |

| 151 | [M - Br]⁺ |

| 108 | |

| 95 | |

| 83 | |

| 69 | |

| Data sourced from the NIST WebBook.[4] |

Experimental Protocol for Mass Spectrometry

The following is a general protocol for obtaining an electron ionization (EI) mass spectrum of an organic compound.

-

Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer. For volatile solids like camphor (B46023) derivatives, direct insertion probe or gas chromatography (GC-MS) can be used. The sample is vaporized in the high vacuum of the instrument.[5]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺).[5][6]

-

Fragmentation: The molecular ion, being highly energetic, often undergoes fragmentation, breaking into smaller charged fragments and neutral species.[5]

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[5][6]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[5][6]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 3-bromo-camphor.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of 3-bromo-camphor. For more in-depth analysis, it is recommended to consult the primary literature and spectral databases.

References

A Technical Deep Dive into the Historical Applications of Camphor Monobromide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor (B46023), a bicyclic monoterpene, has long been a subject of fascination in organic chemistry due to its rigid chiral framework and versatile reactivity. Among its many derivatives, 3-bromocamphor (B185472), also known as camphor monobromide or α-bromocamphor, emerged as a pivotal intermediate in historical organic synthesis. Its unique stereochemistry and the presence of a reactive C-Br bond made it a valuable tool for introducing chirality and for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the historical applications of this compound in organic synthesis, with a focus on its use as a chiral starting material, in the synthesis of chiral auxiliaries, and as a precursor to other valuable synthetic intermediates. We will delve into key historical experiments, providing detailed protocols and quantitative data where available, and illustrate the underlying chemical principles with reaction mechanisms and logical workflows.

Synthesis of 3-Bromocamphor: Historical Methodologies

The primary historical method for the synthesis of 3-bromocamphor involved the direct bromination of camphor. Various protocols were developed to optimize this reaction, with differences in solvents, reaction times, and temperatures influencing the yield and purity of the product.

Experimental Protocols for the Synthesis of 3-Bromocamphor

A common historical procedure involved the direct reaction of camphor with bromine, often in a solvent like ethanol (B145695) or acetic acid.

Protocol 1: Bromination in Ethanol

-

Reactants: d-camphor (B3430136) (304 g) and Bromine (320 g).

-

Procedure: Bromine is added dropwise to d-camphor at 80°C over a period of three hours with stirring. The reaction mixture is maintained at this temperature for an additional 3 hours. After the evolution of hydrogen bromide ceases, the mixture is poured into ice water (3 liters). The resulting precipitate is collected and recrystallized from ethanol (230 mL).

-

Yield: 302 g.[1]

-

Melting Point: 76°C.[1]

Protocol 2: Bromination in Carbon Tetrachloride

-

Reactants: Camphor (15.2 g, 0.1 mol), Bromine (8.0 g, 0.1 mol), Carbon Tetrachloride (3.0 mL), 95% Ethanol (10.0 mL), Sodium Hydroxide (B78521) (0.80 g, 0.02 mol).

-

Procedure: Bromine was added dropwise to a solution of camphor in carbon tetrachloride at 80°C over 1 hour. The mixture was stirred for an additional 5 hours and then cooled to room temperature. The carbon tetrachloride was removed by distillation under reduced pressure. 95% ethanol and sodium hydroxide were added, and the mixture was refluxed for 120 minutes. The solution was then gradually cooled to room temperature to induce recrystallization. The crystallized bromocamphor was filtered and dried.

-

Yield: 19.8 g (88.5%).[2]

Protocol 3: Bromination in Cyclohexane (B81311)

-

Reactants: Camphor (15.2 g, 0.1 mol), Bromine (10.4 g, 0.14 mol), Cyclohexane (2.0 mL), 75% Ethanol (5.0 mL), Sodium Hydroxide (2.40 g, 0.06 mol).

-

Procedure: Bromine was added dropwise to a solution of camphor in cyclohexane at 75°C over 3 hours. After the addition, the mixture was stirred for 4 hours and cooled to room temperature. The cyclohexane was removed by distillation under reduced pressure. 75% ethanol and sodium hydroxide were added, and the mixture was refluxed for 10 minutes. Gradual cooling to room temperature resulted in the crystallization of the product, which was then filtered and dried.

-

Yield: 18.5 g (80.1%).[2]

Quantitative Data for 3-Bromocamphor Synthesis

| Protocol | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | Ethanol | 80 | 6 | Not specified, but high | [1] |

| 2 | Carbon Tetrachloride | 80 | 6 | 88.5 | [2] |

| 3 | Cyclohexane | 75 | 7 | 80.1 | [2] |

| 4 | Acetic Acid | 110 | 5 | 73.2 | [2] |

Historical Applications in Asymmetric Synthesis

The true value of 3-bromocamphor in historical organic synthesis lay in its application as a chiral building block. Its well-defined stereochemistry allowed for the transfer of chirality to new molecules, a concept that was foundational to the development of asymmetric synthesis.

As a Chiral Starting Material for Natural Product Synthesis

Historically, camphor and its derivatives, including 3-bromocamphor, have served as versatile starting materials in the synthesis of natural products. The rigid bicyclic framework provided a scaffold upon which complex structures could be built with stereochemical control. While specific, detailed historical total syntheses starting directly from 3-bromocamphor are not abundantly documented in easily accessible modern databases, its role as a precursor to other functionalized camphor derivatives used in synthesis is well-established. For instance, (+)-3-bromocamphor could be converted to (+)-9,10-dibromocamphor, which then underwent ring cleavage to provide chiral cyclopentanoid systems, key intermediates in the synthesis of compounds like (-)-estrone.

Synthesis of Chiral Auxiliaries and Resolving Agents

One of the most significant historical applications of this compound was in the synthesis of chiral auxiliaries and resolving agents. These molecules are used to control the stereochemical outcome of a reaction or to separate enantiomers from a racemic mixture.

Synthesis of Camphorsulfonic Acid:

A prominent example is the synthesis of camphorsulfonic acid, a widely used chiral resolving agent. While direct sulfonation of camphor is possible, historical routes sometimes involved the sulfonation of brominated camphor derivatives. For instance, 3-bromocamphor can be sulfonated to produce 3-bromocamphor-9-sulfonic acid, which can then be used as a resolving agent or further modified.

Experimental Protocol: Synthesis of d-3-bromocamphor-sulfonic acid

-

Reactants: d-3-bromocamphor (B13830525) (231 g), Chloroform (B151607) (400 ml), Chlorosulfonic acid (233 g).

-

Procedure: Chlorosulfonic acid is added dropwise to a solution of d-3-bromocamphor in chloroform over 1 hour at 50°C. The reaction mixture is then refluxed for 12 hours and poured into iced water (1 liter). The layers are separated, and the aqueous layer is neutralized with Ca(OH)₂ (120 g). The precipitated CaSO₄ is filtered off. To the filtrate, (NH₄)₂CO₃ (128 g) is added, and the precipitated CaCO₃ is removed. The filtrate is concentrated to crystallize crude ammonium (B1175870) d-bromocamphor sulfonic acid, which is then recrystallized from water.

-

Yield: 102 g of ammonium d-bromocamphor sulfonic acid.[1]

Logical Workflow for Chiral Resolution using a Camphor-Derived Resolving Agent:

Caption: Workflow for chiral resolution using a camphor-derived agent.

Reactions of 3-Bromocamphor

The reactivity of 3-bromocamphor is dominated by the chemistry of the carbon-bromine bond and the adjacent carbonyl group. Historically, nucleophilic substitution and elimination reactions were key transformations.

Nucleophilic Substitution Reactions

The bromine atom at the C3 position is susceptible to displacement by nucleophiles. However, the stereochemistry of the bicyclic system often dictates the course of these reactions.

Reaction Mechanism: Nucleophilic Substitution at C3

The mechanism of nucleophilic substitution at the C3 position of bromocamphor can proceed via an SN2-like pathway, although the rigid bicyclic structure can influence the transition state geometry.

Caption: Generalized mechanism for nucleophilic substitution on 3-bromocamphor.

Use in the Synthesis of Other Terpenoids

While direct, multi-step syntheses from the 19th and early 20th centuries are not always well-documented in modern formats, the principle of using functionalized camphor derivatives like bromocamphor as starting points for other terpenoids was understood. For example, (+)-9-Bromocamphor was investigated as a starting material for synthetic approaches to sesquiterpenoids like albene.[3]

Role in Early Pharmaceutical and Medicinal Chemistry

While direct evidence of this compound being a key intermediate in the large-scale production of a specific historical pharmaceutical is scarce, its parent compound, camphor, and its derivatives have a long history in medicine. Camphor itself was used as a stimulant and in various topical preparations. The development of synthetic organic chemistry in the late 19th and early 20th centuries saw a surge in the creation of new medicinal compounds, and chiral molecules from natural sources, like camphor, were logical starting points for exploration. It is plausible that bromocamphor was used in early, exploratory synthetic efforts towards new therapeutic agents, even if these did not result in blockbuster drugs. For instance, the sedative properties of some bromine-containing organic compounds were known, and this may have spurred investigations into brominated camphor derivatives.

Conclusion

This compound holds a significant place in the history of organic synthesis. Its ready availability from a natural product and its inherent chirality made it an invaluable tool for early chemists exploring the principles of stereochemistry and asymmetric synthesis. From its role as a starting material in the synthesis of complex natural products to its use in the preparation of chiral resolving agents that were crucial for the separation of enantiomers, 3-bromocamphor laid the groundwork for many of the sophisticated synthetic methods used today. While the detailed experimental records of the 19th and early 20th centuries can be challenging to unearth, the surviving literature clearly indicates the importance of this versatile chiral building block in the development of modern organic chemistry. The study of its historical applications provides valuable insights into the evolution of synthetic strategy and the enduring importance of chiral molecules derived from the natural world.

References

An In-depth Technical Guide on the Solubility of Camphor Monobromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of camphor (B46023) monobromide (also known as 3-bromocamphor) in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document summarizes the existing qualitative and quantitative information and offers a comprehensive experimental protocol for researchers to determine solubility in their specific applications.

Core Concepts in Solubility

The solubility of a solid compound like camphor monobromide in a liquid solvent is governed by the principle "like dissolves like."[1] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The molecular structure of this compound, a halogenated bicyclic monoterpene, suggests it will exhibit moderate solubility in a range of common organic solvents.[2] Factors such as temperature, pressure, and the purity of both the solute and solvent significantly influence solubility.[3]

Quantitative Solubility Data

The available quantitative solubility data for this compound is limited. The table below summarizes the known values. Researchers are encouraged to use the experimental protocols provided in this guide to expand upon this data for their specific solvent systems and temperature conditions.

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility |

| Ethanol | Polar Protic | Not Specified | 1 g in 6.5 mL[4] |

| Methanol | Polar Protic | Not Specified | Soluble[5] |

| Acetone | Polar Aprotic | Not Specified | Moderately Soluble[2] |

| Chloroform | Non-polar | Not Specified | Freely Soluble[4] |

| Water | Polar Protic | Not Specified | Sparingly Soluble/Almost Insoluble[2][4] |

Experimental Protocols for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used shake-flask method.[3]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Sealed vials (e.g., screw-cap glass vials with PTFE septa)

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance (accurate to at least 0.1 mg)

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time required for equilibration may vary depending on the solvent and should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[3]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved solid particles.

-

Accurately weigh the volumetric flask containing the filtered solution to determine the mass of the solution.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantification:

-

Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

References

The Bromination of Camphor: A Comprehensive Mechanistic and Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bromination of camphor (B46023), a bicyclic monoterpene, is a cornerstone reaction in synthetic organic chemistry, pivotal for the generation of chiral synthons used in natural product synthesis and drug development. This technical guide provides an in-depth exploration of the intricate mechanisms governing the regioselectivity of camphor bromination. Beyond the conventional α-bromination at the C-3 position, this document elucidates the fascinating skeletal rearrangements, including Wagner-Meerwein and methyl shifts, that lead to bromination at the C-8 and C-9 positions. Detailed experimental protocols for the synthesis of 3-bromocamphor (B185472), 8-bromocamphor, and 9-bromocamphor (B1239878) are provided, accompanied by a comprehensive compilation of quantitative data, including reaction yields and spectroscopic analyses (¹H NMR, ¹³C NMR, and IR) for the key products. Furthermore, this guide employs Graphviz visualizations to illustrate the complex reaction pathways, offering a clear and concise understanding of the underlying mechanistic principles and the interplay of kinetic and thermodynamic control.

Introduction

Camphor, with its rigid bicyclic [2.2.1]heptane framework, presents a unique substrate for investigating the subtleties of electrophilic substitution and molecular rearrangements. The stereoelectronic environment of the camphor molecule dictates the outcome of its bromination, leading to a variety of mono- and poly-brominated derivatives. While the formation of 3-bromocamphor is often the primary focus in introductory organic chemistry, the synthesis of other brominated isomers, such as 8-bromocamphor and 9-bromocamphor, involves complex and elegant mechanistic pathways. A thorough understanding of these mechanisms is crucial for controlling the regioselectivity of the reaction and for the strategic design of synthetic routes toward complex chiral molecules. This guide aims to provide a comprehensive resource for researchers, detailing the theoretical underpinnings and practical execution of camphor bromination.

Mechanistic Pathways

The bromination of camphor can proceed through several distinct mechanistic pathways, the prevalence of which is determined by the reaction conditions, including the solvent, catalyst, and temperature.

Bromination at the C-3 Position: Kinetic vs. Thermodynamic Control

The bromination of camphor at the C-3 position proceeds via an enol or enolate intermediate. The stereoselectivity of this reaction, leading to either the endo or exo isomer of 3-bromocamphor, is a classic example of kinetic versus thermodynamic control.

Under kinetically controlled conditions (e.g., lower temperatures, short reaction times), the less sterically hindered C-3 proton on the exo face is abstracted, leading to the formation of the exo-enolate. Subsequent bromination from the less hindered endo face results in the formation of the exo-3-bromocamphor.

Conversely, under thermodynamically controlled conditions (e.g., higher temperatures, longer reaction times, presence of an acid or base to facilitate equilibration), the more stable endo-enolate is favored. Bromination of this intermediate from the exo face yields the more stable endo-3-bromocamphor, which is the major product in many reported procedures. The preference for the endo product is attributed to the unfavorable steric interactions between the bromine atom and the C-9 methyl group in the exo isomer.[1] The equilibrium mixture at room temperature in the presence of alkali contains approximately 92% of the endo-bromocamphor.[1]

Below is a logical diagram illustrating the principles of kinetic versus thermodynamic control in the C-3 bromination of camphor.

Bromination at the C-8 and C-9 Positions: The Role of Skeletal Rearrangements

The formation of 8-bromo and 9-bromocamphor is a testament to the fascinating reactivity of the camphor framework under strongly acidic conditions. These reactions do not proceed through direct electrophilic substitution at the methyl groups. Instead, they involve a series of skeletal rearrangements, including Wagner-Meerwein shifts and methyl shifts, which transiently generate carbocationic intermediates that are susceptible to electrophilic attack by bromine.

The generally accepted mechanism for bromination at the C-9 position involves the acid-catalyzed formation of a carbocation, which then undergoes a Wagner-Meerwein rearrangement. This is followed by a 3,2-exo-methyl shift and a 6,2-hydride shift to form an intermediate with an exocyclic methylene (B1212753) group. This intermediate can then be attacked by bromine. A subsequent reverse rearrangement regenerates the camphor skeleton, now bearing a bromine atom at the C-9 position.

The bromination at the C-8 position is proposed to occur via a 3,2-endo-methyl shift during the bromination of 3,3-dibromocamphor. Deuterium labeling studies have provided evidence to support this mechanistic pathway.

The following diagram illustrates a plausible mechanistic pathway involving skeletal rearrangements leading to bromination at positions other than C-3.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the major monobrominated camphor derivatives.

Synthesis of 3-Bromocamphor

The synthesis of 3-bromocamphor is typically achieved by the direct bromination of camphor in a suitable solvent. The following protocol is adapted from established literature procedures.[2][3]

Materials:

-

(+)-Camphor

-

Glacial Acetic Acid

-

Bromine

-

Sodium Hydroxide

-

Carbon Tetrachloride (or other suitable organic solvent)

Procedure:

-

Dissolve 15.2 g (0.1 mol) of camphor in 4.0 ml of acetic acid in a round-bottom flask equipped with a dropping funnel and a reflux condenser.[2]

-

Heat the solution to 110°C.[2]

-

Add 9.2 g (0.12 mol) of bromine dropwise over a period of 4 hours.[2]

-

After the addition is complete, continue stirring the mixture for 1 hour at the same temperature.[2]

-

Cool the reaction mixture to room temperature.

-

Remove the acetic acid by distillation under reduced pressure.[2]

-

To the residue, add 5.0 ml of 80% ethanol and 1.60 g (0.05 mol) of sodium hydroxide.[2]

-

Reflux the mixture for 30 minutes.[2]

-

Allow the mixture to cool to room temperature to induce recrystallization.

-

Filter the crystallized 3-bromocamphor, wash with cold ethanol, and dry to obtain the final product.

Expected Yield: 73.2%[2]

Synthesis of 8-Bromocamphor

The synthesis of 8-bromocamphor is a multi-step process that typically starts from 3,3-dibromocamphor.[4]

Materials:

-

3,3-Dibromocamphor

-

Bromine

-

Chlorosulfonic acid

-

Zinc dust

-

Acetic acid

-

Ether

Procedure:

-

To a solution of bromine (0.3 mL) and chlorosulfonic acid (1.2 mL), add 9-deuterio-3,3-dibromocamphor (470 mg, 1.51 mmol) (or the non-deuterated equivalent).

-

Stir the mixture at room temperature for 3 hours.

-

Pour the reaction mixture onto ice and solid sodium bisulfite.

-

Add water and extract the product with ether (3x).

-

Wash the combined ether layers with saturated sodium bicarbonate solution and then with water (2x).

-

Dry the organic layer and evaporate the solvent to yield impure 3,3,8-tribromocamphor.

-

Dissolve the crude tribromocamphor in a mixture of ether (1.5 mL) and acetic acid (1.5 mL) and cool in a water bath.

-

Add zinc dust (170 mg, 2.6 mmol) portion-wise. A vigorous reaction will occur.

-

After 30 minutes, pour the solution into water and extract with ether.

-

Wash the ether extracts, dry, and evaporate the solvent.

-

Purify the crude product by column chromatography to yield 8-bromocamphor.

Expected Yield: Approximately 40% overall yield from 3,3-dibromocamphor.[4]

Synthesis of 9-Bromocamphor

The synthesis of 9-bromocamphor can be achieved from (+)-endo-3-bromocamphor through a process involving bromination followed by debromination.

Materials:

-

(+)-endo-3-Bromocamphor

-

Bromine

-

Chlorosulfonic acid

-

Zinc dust

-

Acetic acid

-

Ether

Procedure:

-

The bromination of (+)-endo-3-bromocamphor to (+)-endo-3,9-dibromocamphor is carried out using bromine in a suitable solvent, often with an acid catalyst. The exo-methylene intermediate is believed to react with bromine.

-

The resulting (+)-endo-3,9-dibromocamphor is then regioselectively debrominated at the C-3 position using zinc dust in acetic acid to yield (+)-9-bromocamphor.

Note: A more detailed, step-by-step protocol for the synthesis of 9-bromocamphor with specific quantities and reaction times is less commonly reported in a single source and may require optimization based on the general principles outlined in the literature.

The following diagram provides a simplified workflow for the synthesis of different bromocamphor derivatives.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology [ejournal.upi.edu]

- 4. KR0129115B1 - Method of manufacturing 3-bromo camphor - Google Patents [patents.google.com]

Theoretical Frontiers in Drug Discovery: A Deep Dive into the Conformational Landscape of Camphor Monobromide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the theoretical and experimental methodologies used to elucidate the conformational preferences of camphor (B46023) monobromide, a rigid bicyclic ketone with significant applications in chemical synthesis. Understanding the three-dimensional structure of such molecules is paramount in drug design and development, as conformation directly influences molecular interactions and biological activity. This document provides a comprehensive overview of the computational chemistry techniques, experimental validation protocols, and the interplay between theory and practice in conformational analysis.

Introduction to Camphor Monobromide and its Conformational Isomerism

This compound, specifically 3-bromocamphor (B185472), is a derivative of camphor, a bicyclic monoterpene. The rigid [2.2.1] bicyclic scaffold of camphor significantly restricts its conformational freedom. However, the introduction of a bromine substituent at the C3 position gives rise to the possibility of different stereoisomers and conformers. The primary conformational question revolves around the orientation of the bromine atom, which can adopt distinct spatial arrangements relative to the camphor skeleton. These different arrangements, or conformers, can have varying steric and electronic properties, which in turn can affect their reactivity and interaction with biological targets. A thorough understanding of the relative stabilities and geometries of these conformers is crucial for predicting the molecule's behavior in different environments.

Theoretical Methodologies in Conformational Analysis

Computational chemistry provides powerful tools to investigate the conformational landscape of molecules like this compound.[1] These methods allow for the calculation of molecular structures, energies, and other properties, offering insights that can be challenging to obtain through experimental means alone.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. For molecules like camphor and its derivatives, DFT has proven to be a reliable method for geometry optimization and the calculation of vibrational frequencies.[2] A common approach involves the use of a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G**, to accurately model the system.[2] Such calculations can predict the geometries of different conformers and their relative energies.

Conformational Search

A comprehensive theoretical study begins with a conformational search to identify all possible low-energy structures. For a semi-rigid molecule like this compound, this primarily involves the rotation around single bonds and, where applicable, ring puckering. Given the rigidity of the camphor framework, the main conformational variable is the orientation of the substituent.

The Conformational Landscape of 3-Bromocamphor

The primary conformational isomers of 3-bromocamphor are determined by the position of the bromine atom. In the context of the bicyclic ring system, these are often referred to in terms of the endo and exo positions. However, given the chair-like nature of the six-membered ring in the camphor scaffold, the terms axial and equatorial can also be used to describe the substituent's orientation. The relative stability of these conformers is influenced by steric interactions within the molecule.

Quantitative Conformational Data

| Parameter | Axial Conformer | Equatorial Conformer |

| Relative Energy (kcal/mol) | Data not available in cited literature | Data not available in cited literature |

| Key Dihedral Angle 1 (°) | Data not available in cited literature | Data not available in cited literature |

| Key Dihedral Angle 2 (°) | Data not available in cited literature | Data not available in cited literature |

| C-Br Bond Length (Å) | Data not available in cited literature | Data not available in cited literature |

Experimental Validation of Theoretical Models

Theoretical predictions of molecular conformation must be validated by experimental data. Several spectroscopic and diffraction techniques are instrumental in providing this crucial empirical evidence.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[3] It provides accurate measurements of bond lengths, bond angles, and dihedral angles, which can be directly compared with the parameters of the lowest energy conformer predicted by theoretical calculations.

Experimental Protocol for X-ray Diffraction of (+)-3-Bromocamphor:

-

Crystal Growth: Single crystals of (+)-3-bromocamphor suitable for X-ray diffraction are grown, typically by slow evaporation from a suitable solvent.

-

Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data is collected using a specific radiation source (e.g., Mo-Kα or Cu-Kα). The crystal system, space group, and unit cell dimensions are determined. For (+)-3-bromocamphor, the crystal system is monoclinic with the space group P21.[4][5]

-

Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, revealing the atomic coordinates. The structure is then refined to achieve the best fit between the calculated and observed diffraction patterns.

Table of Crystallographic Data for (+)-3-Bromocamphor:

| Parameter | Value |

| Crystal System | Monoclinic[4][5] |

| Space Group | P21[4][5] |

| a (Å) | 7.36 (1)[4] |

| b (Å) | 7.59 (1)[4] |

| c (Å) | 9.12 (1)[4] |

| β (°) | 94.1 (2)[4] |

| Z | 2[4] |

| Average C-C bond length (ring atoms) (Å) | 1.539 ± 0.030[5] |

| Average C-C bond length (all) (Å) | 1.536 ± 0.030[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution.[6][7] Conformational information can be extracted from various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).

Generalized Experimental Protocol for NMR Conformational Analysis:

-

Sample Preparation: A solution of 3-bromocamphor is prepared in a suitable deuterated solvent (e.g., CDCl3).

-

Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR experiments, such as COSY, HSQC, and NOESY, can be performed to aid in resonance assignment and to probe through-space interactions.

-

Data Analysis: The chemical shifts of protons and carbons are analyzed. The magnitudes of vicinal proton-proton coupling constants (3JHH) are particularly informative, as they are related to the dihedral angle between the coupled protons through the Karplus equation. By comparing experimental coupling constants with those predicted for different theoretical conformers, the predominant conformation in solution can be inferred. NOESY spectra can reveal protons that are close in space, providing further evidence for a particular conformation.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is an spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[8] VCD is exceptionally sensitive to the three-dimensional arrangement of atoms and is therefore an excellent tool for determining the absolute configuration and conformational equilibrium of chiral molecules in solution.[9][10][11]

Generalized Experimental Protocol for VCD Analysis:

-

Sample Preparation: A solution of the enantiomerically pure 3-bromocamphor is prepared in a suitable solvent (e.g., CDCl3) at a concentration that allows for optimal signal-to-noise in the VCD spectrum.

-

Spectral Acquisition: The VCD and infrared absorption spectra are recorded in the mid-IR region.

-

Theoretical Calculation: The VCD spectra for the different low-energy conformers of 3-bromocamphor are calculated using DFT.

-

Comparison and Analysis: The experimental VCD spectrum is compared with the Boltzmann-averaged theoretical spectrum. A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration and provides strong evidence for the predicted conformational population in solution.

Visualizing the Theoretical Workflow and Relationships

To better understand the process and interplay of these methods, the following diagrams, generated using the DOT language, illustrate the key workflows and logical connections.

Caption: Workflow for the theoretical conformational analysis of this compound.

Caption: Interplay between theoretical predictions and experimental validation.

References

- 1. rsc.org [rsc.org]

- 2. jmaterenvironsci.com [jmaterenvironsci.com]

- 3. researchgate.net [researchgate.net]

- 4. X-ray studies of terpenoids. Part III. A redetermination of the crystal structure of (+)-3-bromocamphor: the absolute configuration of (+)-camphor - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. A redetermination of the crystal structure of (+)-3-bromocamphor and its absolute configuration - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

- 6. auremn.org.br [auremn.org.br]

- 7. dbt.univr.it [dbt.univr.it]

- 8. google.com [google.com]

- 9. mdpi.com [mdpi.com]

- 10. Impact of conformation and intramolecular interactions on vibrational circular dichroism spectra identified with machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Unveiling Camphor Monobromide: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camphor (B46023) monobromide, systematically known as 3-bromocamphor (B185472), is a halogenated derivative of camphor, a bicyclic monoterpene. This whitepaper provides an in-depth technical exploration of the discovery and the first synthesis of this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on this important chemical entity. While the precise moment of its initial discovery remains somewhat obscured by the annals of 19th-century chemistry, this guide synthesizes the earliest available information to present a coherent narrative.

Historical Context: The Dawn of Camphor Chemistry

The study of camphor and its derivatives was a fertile ground for the burgeoning field of organic chemistry in the 19th century. The intricate bicyclic structure of camphor presented a significant challenge to early chemists, and its reactions were the subject of intense investigation. The introduction of a halogen, specifically bromine, to the camphor molecule was a logical step in the systematic exploration of its chemical reactivity.

While pinpointing the exact individual and date for the first synthesis of camphor monobromide is challenging based on currently available historical records, early investigations into the halogenation of camphor were underway in the mid-1800s. The work of chemists exploring the substitution reactions of ketones during this period likely led to the creation of various halogenated camphor derivatives, including the monobrominated form.

Physicochemical Properties of (+)-3-Bromocamphor

A comprehensive understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. The following table summarizes the key quantitative data for (+)-3-bromocamphor.

| Property | Value |

| Molecular Formula | C₁₀H₁₅BrO |

| Molecular Weight | 231.13 g/mol |

| Melting Point | 75-77 °C |

| Boiling Point | 274 °C |

| Optical Rotation [α]²⁰/D | +136° (c=1 in ethanol) |

| Appearance | White to off-white crystalline powder |

| CAS Number | 10293-06-8 |

The First Synthesis: A Representative Experimental Protocol

While the historical "first" synthesis protocol is not definitively documented, the following detailed experimental procedure represents a well-established and reliable method for the synthesis of d-3-bromocamphor (B13830525) from d-camphor. This protocol is based on the direct bromination of camphor, a method that has been refined over time.

Experimental Protocol: Synthesis of d-3-Bromocamphor

Materials:

-

d-Camphor

-

Bromine

-

Ice water

Procedure:

-

To 304 g of d-camphor, maintained at a temperature of 80°C, slowly add 320 g of bromine dropwise over a period of three hours with continuous stirring. The reaction mixture will liquefy.

-

After the addition of bromine is complete, maintain the reaction mixture at 80°C for an additional three hours, continuing to stir.

-

Allow the reaction to cool and remove the hydrogen bromide gas that has evolved by bubbling it through a suitable trap.

-

Pour the reaction mixture into 3 liters of ice water. A precipitate of crude d-3-bromocamphor will form.

-

Collect the precipitate by filtration.

-

Recrystallize the crude product from 230 mL of ethanol to yield 302 g of purified d-3-bromocamphor.[1]

Expected Yield: Approximately 66%[2]

Visualizing the Synthesis

The synthesis of 3-bromocamphor from camphor is a direct electrophilic substitution reaction on the α-carbon to the carbonyl group.

Caption: Synthesis of 3-Bromocamphor from Camphor.

Logical Workflow of the Synthesis and Purification

The overall process from starting materials to the purified product can be visualized as a clear workflow.

Caption: Workflow for the Synthesis of 3-Bromocamphor.

Conclusion

This compound stands as a testament to the exploratory spirit of 19th-century organic chemistry. While the mists of time obscure the precise moment of its birth, the methodologies for its synthesis have been well-established and refined. This technical guide provides a solid foundation for understanding the key characteristics and preparation of this important halogenated monoterpene. The provided data and protocols are intended to be a valuable resource for contemporary researchers, enabling further innovation in the fields of drug development and chemical synthesis.

References

Methodological & Application

Application Notes and Protocols: Camphor Monobromide as a Chiral Auxiliary in Asymmetric Synthesis

A Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive review of the scientific literature, it has been determined that there is a significant lack of documented applications specifically detailing the use of camphor (B46023) monobromide (3-bromocamphor) as a removable chiral auxiliary in asymmetric synthesis. While the camphor scaffold is a cornerstone in the field of stereoselective chemistry, its utility is predominantly realized through other derivatives such as Oppolzer's camphorsultam, camphor-derived oxazolidinones, and esters of borneol.

The inherent rigidity and well-defined stereochemistry of the camphor framework make it an excellent chiral controller.[1] However, the specific electronic and steric effects of a bromine atom at the 3-position do not appear to have been widely exploited for the purpose of a removable auxiliary in common asymmetric transformations like Diels-Alder, aldol, or alkylation reactions.

Due to the absence of detailed experimental protocols and corresponding quantitative data (e.g., diastereomeric excess, enantiomeric excess, and yields) in peer-reviewed literature, we are unable to provide the specific, in-depth application notes and protocols as requested for camphor monobromide. Creating such a document would require speculation and would not be grounded in established, reproducible scientific findings.

We can, however, provide a conceptual framework and general protocols for the use of other, well-established camphor-derived chiral auxiliaries. Should you wish to proceed with information on these widely-used and effective chiral auxiliaries, please let us know.

Conceptual Framework for Camphor-Based Chiral Auxiliaries

The underlying principle of using a camphor-derived chiral auxiliary is to covalently attach it to a prochiral substrate. The bulky and conformationally rigid camphor backbone then effectively shields one face of the reactive center, directing the approach of a reagent to the opposite, less sterically hindered face. This results in the formation of one diastereomer in excess. After the desired stereocenter has been set, the chiral auxiliary is cleaved from the product and can often be recovered and reused.

Below is a generalized workflow for the application of a chiral auxiliary in asymmetric synthesis.

We recommend consulting the extensive literature on more common camphor derivatives, such as camphorsultam, for detailed and reliable protocols in asymmetric synthesis.

References

Application Notes and Protocols: Use of Camphor-Derived Auxiliaries in Asymmetric Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a powerful and widely used method for the stereocontrolled synthesis of six-membered rings, a common motif in many natural products and pharmaceutical agents. Achieving high levels of enantioselectivity in this reaction is crucial for the development of chiral drugs. One of the most robust strategies to control the stereochemical outcome is the use of chiral auxiliaries, which are temporarily attached to the dienophile to direct the approach of the diene.